2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H13BrN2O3S2 . It has a complex structure that includes a benzothiazole ring, a benzamide group, and a prop-2-ynyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 449.341 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Scientific Research Applications
Synthesis and Characterization
Research on similar benzothiazole and benzamide derivatives emphasizes their synthesis and characterization, which lays the groundwork for their application in various domains. For instance, novel methods for synthesizing (4-oxothiazolidine-2-ylidene)benzamide derivatives have been developed, characterized by IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis (Hossaini et al., 2017). Similarly, microwave-promoted synthesis techniques for related benzamide compounds offer more efficient, cleaner, and faster methods than traditional thermal heating (Saeed, 2009).
Potential Medical Applications
Some benzothiazole and benzamide derivatives have shown promise in medical applications, such as antimicrobial and anticancer agents. For instance, indapamide derivatives have been synthesized and demonstrated proapoptotic activity against melanoma cell lines, suggesting potential as anticancer agents (Yılmaz et al., 2015). Another study found that novel sulphonamide derivatives exhibited good antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Fahim & Ismael, 2019).
Electrophysiological Applications
Certain N-substituted benzamide compounds have been investigated for their cardiac electrophysiological activity, showing potential as selective class III agents in arrhythmia treatment (Morgan et al., 1990). This suggests that structurally related compounds, like the one , could have similar applications.
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEGDVPDQVNBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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